molecular formula C19H21NO2S B4502935 1-{4-[2-(phenylthio)ethoxy]benzoyl}pyrrolidine

1-{4-[2-(phenylthio)ethoxy]benzoyl}pyrrolidine

Cat. No.: B4502935
M. Wt: 327.4 g/mol
InChI Key: RRMZZWJZKCAFMJ-UHFFFAOYSA-N
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Description

1-{4-[2-(phenylthio)ethoxy]benzoyl}pyrrolidine is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.12930009 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-{4-[2-(phenylthio)ethoxy]benzoyl}pyrrolidine and related compounds have been synthesized and characterized as part of the study of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, research into the synthesis and characterization of novel polyimides derived from aromatic diamine monomers, including those containing pyridine units, has demonstrated their exceptional thermal and thermooxidative stability, as well as their predominantly amorphous nature, indicating potential applications in high-performance materials (Shu-jiang Zhang et al., 2005).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds structurally related to this compound have been explored for their pharmacological activities. Notably, derivatives of pyridinones, including those with phenylthio groups, have been evaluated for their potent and selective inhibitory effects on HIV-1 reverse transcriptase, presenting a promising avenue for the development of new antiviral agents (V. Dollé et al., 2000). Similarly, the synthesis of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole, including those with benzoyl and phenyl groups, showcases potential applications in conducting polymers for electronic devices (G. Sotzing et al., 1996).

Properties

IUPAC Name

[4-(2-phenylsulfanylethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(20-12-4-5-13-20)16-8-10-17(11-9-16)22-14-15-23-18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMZZWJZKCAFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.